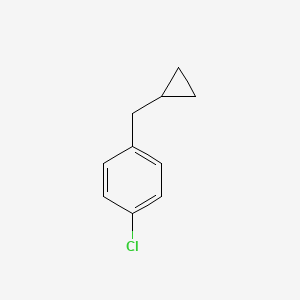
4-(6-Bromohexyl)morpholine Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Bromohexyl)morpholine Hydrobromide: is a chemical compound with the molecular formula C10H21Br2NO and a molecular weight of 331.09 g/mol . It is a morpholine derivative, characterized by the presence of a bromohexyl group attached to the nitrogen atom of the morpholine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Bromohexyl)morpholine Hydrobromide typically involves the reaction of morpholine with 1,6-dibromohexane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of 4-(6-Bromohexyl)morpholine. The product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 4-(6-Bromohexyl)morpholine Hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromohexyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom, yielding hexylmorpholine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of azidohexylmorpholine, thiocyanatohexylmorpholine, or methoxyhexylmorpholine.
Oxidation: Formation of morpholine N-oxide derivatives.
Reduction: Formation of hexylmorpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-(6-Bromohexyl)morpholine Hydrobromide is used as a building block in organic synthesis to create various morpholine derivatives. It is also employed in the synthesis of complex molecules for drug discovery and development.
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems. It can be used to modify biomolecules and study their interactions with other molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, surfactants, and other functional materials.
Mecanismo De Acción
The mechanism of action of 4-(6-Bromohexyl)morpholine Hydrobromide is primarily related to its ability to undergo nucleophilic substitution reactions. The bromohexyl group can be replaced by various nucleophiles, leading to the formation of new derivatives with different properties. The morpholine ring can also interact with biological targets, potentially affecting their function and activity .
Comparación Con Compuestos Similares
- 4-(6-Chlorohexyl)morpholine Hydrobromide
- 4-(6-Iodohexyl)morpholine Hydrobromide
- 4-(6-Hydroxyhexyl)morpholine Hydrobromide
Comparison: 4-(6-Bromohexyl)morpholine Hydrobromide is unique due to the presence of the bromohexyl group, which imparts specific reactivity and properties. Compared to its chloro, iodo, and hydroxy analogs, the bromo derivative is more reactive in nucleophilic substitution reactions, making it a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C10H21Br2NO |
|---|---|
Peso molecular |
331.09 g/mol |
Nombre IUPAC |
4-(6-bromohexyl)morpholine;hydrobromide |
InChI |
InChI=1S/C10H20BrNO.BrH/c11-5-3-1-2-4-6-12-7-9-13-10-8-12;/h1-10H2;1H |
Clave InChI |
ROMMYSWKDUJIGE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCCCCBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)







